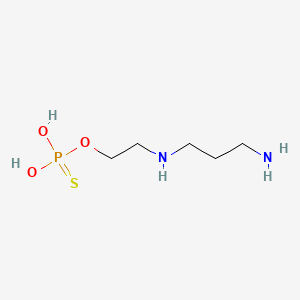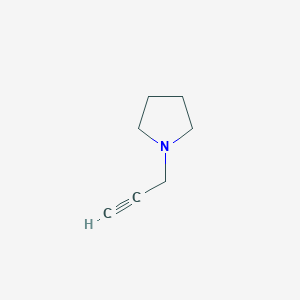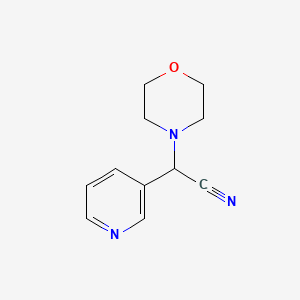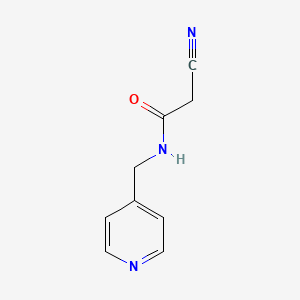
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a prodrug of amifostine, which is used in cancer treatment to reduce the toxic effects of chemotherapy and radiation therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester typically involves the reaction of phosphorothioic acid with 2-((3-aminopropyl)amino)ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve high throughput and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to yield different phosphorothioic acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphorothioic acid esters and derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorothioic acid derivatives.
Biology: Studied for its potential protective effects against oxidative stress and DNA damage.
Medicine: Employed as a prodrug of amifostine in cancer treatment to mitigate the side effects of chemotherapy and radiation therapy.
Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester involves its conversion to amifostine in the body. Amifostine acts as a cytoprotective agent by scavenging free radicals and enhancing DNA repair mechanisms. It targets specific molecular pathways involved in oxidative stress and apoptosis, thereby reducing the toxic effects of chemotherapy and radiation therapy.
Comparison with Similar Compounds
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester is unique compared to other similar compounds due to its specific structure and therapeutic properties. Similar compounds include:
Amifostine: The active form of this compound, used in cancer treatment.
Phosphorothioic acid esters: A class of compounds with varying ester groups and biological activities.
Thiophosphate esters: Compounds with similar chemical properties but different biological effects.
This compound stands out due to its ability to act as a prodrug and its extensive use in mitigating the side effects of cancer therapies.
Properties
IUPAC Name |
N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQSGPBTMOXCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCOP(=S)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2O3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194395 |
Source


|
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41510-53-6 |
Source


|
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)


![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)


